![molecular formula C16H19BrFNO B6351891 N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide; 95% CAS No. 1609407-04-6](/img/structure/B6351891.png)
N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide; 95%
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Description
N-(4-Fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide, also known as 4-FBE, is a synthetic compound with a wide range of applications in scientific research. It is a white crystalline solid with a purity of 95%. Its chemical formula is C13H15BrFN2O and its molecular weight is 311.17 g/mol. 4-FBE has been used in a variety of experiments, including studies of its pharmacological properties, biochemical and physiological effects, and possible applications in drug development.
Scientific Research Applications
Environmental Science
Lastly, in environmental science, researchers could investigate the breakdown products and environmental fate of this compound. Understanding its degradation pathways could be crucial for assessing its environmental impact and designing greener chemicals.
This analysis is based on the general chemical structure and properties of N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide . The actual research applications would depend on further empirical studies and specific research goals. For detailed information on this compound, including safety data sheets or chemical properties, resources like Sigma-Aldrich and ChemicalBook may provide additional insights.
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(3-methoxyphenyl)ethanamine;hydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO.BrH/c1-19-16-4-2-3-13(11-16)9-10-18-12-14-5-7-15(17)8-6-14;/h2-8,11,18H,9-10,12H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRASXXMRMAVXTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCNCC2=CC=C(C=C2)F.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(3-methoxyphenyl)ethanamine hydrobromide |
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